N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a fluorophenyl sulfonyl group, an indazole ring, and a pyrrolidine carboxamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-fluorophenyl sulfonyl ethyl derivative and the indazole ring system. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The indazole ring and sulfonyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint with bioactive properties against weeds.
Uniqueness
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19FN4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O4S/c21-14-5-7-15(8-6-14)30(28,29)10-9-22-20(27)13-11-18(26)25(12-13)19-16-3-1-2-4-17(16)23-24-19/h1-8,13H,9-12H2,(H,22,27)(H,23,24) |
InChI Key |
NKUGXECALUMJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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